
3,5-Dichlorobenzenesulfenyl chloride
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Description
3,5-Dichlorobenzenesulfenyl chloride is a useful research compound. Its molecular formula is C6H3Cl3S and its molecular weight is 213.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Reagent in Sulfonamide Synthesis
One of the primary applications of 3,5-dichlorobenzenesulfenyl chloride is as a reagent in the synthesis of sulfonamides. For example, it has been utilized to synthesize N-(3,5-dichlorobenzenesulfonyl)-2(S)-azetidinecarboxylic acid through a reaction with azetidine-2(S)-carboxylic acid in the presence of a base like sodium carbonate .
Example Reaction:
Pharmaceutical Applications
Anticancer Research
Recent studies have highlighted the potential of derivatives containing the 3,5-dichlorobenzenesulfenyl moiety in anticancer therapies. For instance, chalcone derivatives synthesized from this compound exhibited notable anticancer activity against various human cancer cell lines such as HeLa and AGS. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating significant efficacy .
Mechanism of Action
The anticancer effects are attributed to mechanisms including cell cycle arrest and induction of apoptosis via mitochondrial pathways. This suggests a promising avenue for developing new therapeutic agents based on 3,5-dichlorobenzenesulfenyl derivatives.
Antimicrobial Properties
Research has also demonstrated that compounds derived from this compound possess antimicrobial properties. The synthesized derivatives showed varying degrees of antibacterial activity against several strains, with minimum inhibitory concentration (MIC) values exceeding 500 µg/mL in some cases .
Industrial Applications
Corrosion Inhibitors
In industrial settings, derivatives of this compound have been explored for their potential as corrosion inhibitors. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates in various environments.
Case Study:
A study evaluated the performance of a specific derivative as a corrosion inhibitor in acidic media, demonstrating effective reduction in corrosion rates compared to untreated samples.
Data Summary Table
Properties
Molecular Formula |
C6H3Cl3S |
---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl3S/c7-4-1-5(8)3-6(2-4)10-9/h1-3H |
InChI Key |
AHQRTNSRMYQNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.